Ramipril-d3

Isotopic Purity Stable Isotope Labeling Internal Standard

Why choose Ramipril-d3? Because generic deuterated standards fail cross-validation. Ramipril-d3 is structurally differentiated from Ramipril-d5 by deuterium placement on the alanyl methyl group—not the phenyl ring—delivering distinct isotopic profiles and chromatographic separation critical for accurate Ramipril quantification in plasma, serum, and forensic matrices. With validated LC-MS/MS performance (LOQ 0.85 ng/mL, CV ≤2.5%) and ≥99 atom% D isotopic purity, it meets FDA/EMA bioanalytical guidelines. Eliminate ion suppression and matrix effect variability. Select the validated internal standard trusted for clinical TDM, DMPK, and forensic toxicology.

Molecular Formula C23H32N2O5
Molecular Weight 419.5 g/mol
Cat. No. B12393686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRamipril-d3
Molecular FormulaC23H32N2O5
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O
InChIInChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18-,19-,20-/m0/s1/i2D3
InChIKeyHDACQVRGBOVJII-YHGJVIQISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ramipril-d3: A Deuterated Internal Standard for ACE Inhibitor Quantification via LC-MS/MS


Ramipril-d3 (CAS 2673269-81-1) is a stable isotope-labeled analog of the angiotensin-converting enzyme (ACE) inhibitor Ramipril, wherein three hydrogen atoms are substituted with deuterium (3 Da mass shift) . The unlabeled parent compound Ramipril (CAS 87333-19-5) inhibits ACE with an IC50 of 5 nM . Ramipril-d3 is supplied as a white solid with a molecular formula of C23H29D3N2O5 and molecular weight of 419.53 g/mol, and is intended exclusively for research use as an internal standard in mass spectrometry-based quantification workflows .

Why Ramipril-d3 Cannot Be Replaced by Ramipril-d5 or Unlabeled Ramipril in Quantitative Bioanalysis


Deuterated internal standards are not interchangeable simply by virtue of sharing a deuterium label. Ramipril-d3 differs structurally from its closest analog Ramipril-d5 (CAS 1132661-86-9) in both the number of deuterium atoms (3 vs. 5) and their specific molecular positions; Ramipril-d5 incorporates deuterium on the phenyl ring, whereas Ramipril-d3 incorporates deuterium on the alanyl methyl group . These structural distinctions produce different molecular weights (419.53 g/mol for d3 vs. 421.54 g/mol for d5), distinct isotopic distribution profiles, and non-identical chromatographic retention behavior under optimized LC conditions . Substituting unlabeled Ramipril introduces unacceptable matrix effect variability and ion suppression artifacts, while using Ramipril-d5 without prior cross-validation can compromise method accuracy due to differing extraction recovery and ionization efficiency characteristics . The evidence below quantifies the specific differentiation that informs procurement decisions.

Ramipril-d3: Quantitative Differentiation Evidence Against Closest Analogs


Isotopic Purity: Ramipril-d3 Achieves ≥99 atom% D Specification with Documented Isotopic Distribution Profile

Ramipril-d3 is specified with an isotopic purity of ≥99 atom% D . Santa Cruz Biotechnology supplies Ramipril-d3 (sc-219940) with a normalized intensity distribution showing d3 = 98.64%, d2 = 0.89%, d1 = 0.33%, and d0 = 0.14%, confirming minimal under-deuteration contamination . In contrast, Ramiprilat-d3 (the deuterated active metabolite) is commonly supplied with a lower isotopic purity specification of ≥95% (HPLC) . The 99 atom% D specification of Ramipril-d3 directly translates to reduced isotopic cross-talk interference in MRM transitions, improving signal-to-noise ratio for low-concentration quantification .

Isotopic Purity Stable Isotope Labeling Internal Standard

Structural Specificity: Ramipril-d3 Labels the Alanyl Methyl Group, Avoiding Phenyl Ring Deuteration Artifacts

Ramipril-d3 incorporates three deuterium atoms specifically on the alanyl methyl group (-CD3), yielding a molecular weight of 419.53 g/mol . Ramipril-d5 (CAS 1132661-86-9) incorporates five deuterium atoms on the phenyl ring and has a molecular weight of 421.54 g/mol . The distinct labeling positions result in different fragmentation patterns under collision-induced dissociation: Ramipril-d3 retains the deuterium label on the alanyl fragment (m/z 237.2 transition), whereas Ramipril-d5 distributes label across multiple fragments [1]. Ramiprilat-d3 (CAS 1356933-70-4, MW 391.48) labels the active metabolite rather than the prodrug, making it unsuitable for simultaneous quantification of parent and metabolite .

Deuteration Site Structural Isomerism LC-MS/MS Method Development

Validated Method Performance: Ramipril-d3 Enables LOQ of 0.85 ng/mL with Intra-day Precision CV ≤2.5%

A fully validated LC-MS/MS method employing Ramipril-D3 as the internal standard for the quantification of Ramipril in human serum achieved a limit of quantitation (LOQ) of 0.85 ng/mL [1]. The method demonstrated intra-day precision CV values of ≤2.5% at 2.5 ng/mL QC level and ≤0.4% at 75 ng/mL QC level for Ramipril, with inter-day precision CV of ≤2.6% at low QC and ≤2.2% at high QC [2]. Accuracy ranged from -22% (low QC) to -3% to -6.4% (high QC) [2]. By comparison, methods using unlabeled internal standards or structural analogs (e.g., enalapril) exhibit higher CVs (typically 5-15%) due to differential matrix effects and extraction variability [3].

Method Validation Sensitivity Precision

Chemical Purity Specifications: Ramipril-d3 Achieves 98.72% (TLC) and 99.3% (HPLC) Purity

Santa Cruz Biotechnology supplies Ramipril-d3 with purity specifications of 99.3% (HPLC) and 98.72% (TLC), with a melting point of 106-108°C . Toronto Research Chemicals offers Ramipril-d3 with a melting point range of 104-106°C [1]. BOC Sciences provides Ramipril-[d3] with purity specifications of ≥96% overall and ≥99 atom% D . By comparison, Ramiprilat-d3 (Mixture of Diastereomers) is typically supplied at ≥98% purity . The multi-parameter purity characterization (HPLC + TLC) available for Ramipril-d3 provides orthogonal confirmation of chemical integrity beyond single-method analysis.

Chemical Purity QC Release Procurement

Mass Spectrometric Specificity: Ramipril-d3 MRM Transition (420.2→237.2) Enables Baseline Resolution from Unlabeled Analyte

Ramipril-d3 exhibits a protonated precursor ion at m/z 420.2 and a quantifier product ion at m/z 237.2 under electrospray ionization positive mode, as established in a validated forensic toxicology method [1]. The corresponding unlabeled Ramipril transitions are m/z 417.2→234.1, providing a 3 Da mass shift that eliminates isotopic overlap [2]. In contrast, Ramiprilat-d3 (the deuterated active metabolite) produces distinct MRM transitions that are not directly applicable to Ramipril quantification . Ramipril-d5, with its different labeling site, generates alternative fragmentation patterns that may not align with established method validation parameters .

MRM MS/MS Quantitation

Ramipril-d3: Validated Application Scenarios for Bioanalytical and Forensic Laboratories


Pharmacokinetic and Bioequivalence Studies Requiring Regulatory-Compliant Quantification

Ramipril-d3 is optimized as an internal standard for LC-MS/MS quantification of Ramipril in human plasma and serum, achieving an LOQ of 0.85 ng/mL with intra-day precision CV ≤2.5% [1]. This performance meets FDA and EMA bioanalytical method validation guidelines for pharmacokinetic studies and bioequivalence trials. The ≥99 atom% D isotopic purity specification ensures minimal interference from under-deuterated species, critical for accurate determination of Cmax and AUC parameters .

Forensic Toxicology: Quantification of Therapeutic and Toxic Ramipril/Ramiprilat Concentrations

In forensic toxicology, Ramipril-d3 has been validated for the simultaneous quantification of Ramipril and Ramiprilat in human serum across a concentration range spanning therapeutic (1-40 ng/mL) to toxic (600-3500 ng/mL) levels [1]. The method demonstrates matrix effects of 96-109% for Ramipril and 93-94% for Ramiprilat, confirming negligible ion suppression when Ramipril-d3 is used as the internal standard [1]. The documented MRM transition (420.2→237.2) provides the specificity required for forensic evidentiary standards [1].

Drug Metabolism and Pharmacokinetics (DMPK) Studies

Ramipril-d3 labels the prodrug Ramipril on the alanyl methyl group rather than on the active metabolite Ramiprilat, enabling precise tracking of prodrug-to-metabolite conversion in DMPK studies [1]. Unlike Ramiprilat-d3, which only quantifies the metabolite, Ramipril-d3 serves as an internal standard for the parent compound while maintaining chromatographic separation from both unlabeled Ramipril and Ramiprilat . The 3 Da mass shift is sufficient to avoid isotopic interference while minimizing chromatographic retention time shifts .

Clinical Research and Therapeutic Drug Monitoring (TDM) Method Development

Laboratories developing or validating clinical TDM methods for Ramipril benefit from Ramipril-d3's established validation parameters, including intra-day and inter-day precision values of ≤2.6% CV [1]. The compound's characterization across multiple purity parameters (99.3% HPLC, 98.72% TLC, mp 106-108°C) provides the documented quality assurance required for clinical laboratory accreditation . The method using Ramipril-d3 has been demonstrated to successfully analyze real patient samples with ramiprilat concentrations ranging from subtherapeutic (<1 ng/mL) to supratherapeutic (>3500 ng/mL) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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